molecular formula C19H24N2O6S B6102023 N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide

N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide

Cat. No. B6102023
M. Wt: 408.5 g/mol
InChI Key: JBNKHLBQNJLVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide (also known as TAK-659) is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking these kinases, TAK-659 can prevent the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. The compound has also been shown to reduce inflammation in models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is that it has been shown to be effective in preclinical models of cancer and autoimmune diseases, suggesting that it may have potential as a therapeutic agent. However, one limitation is that the compound is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with TAK-659. Additionally, further research is needed to determine the optimal dosing and treatment schedule for TAK-659 in clinical trials.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with piperidine to form the intermediate 1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinol. This intermediate is then reacted with 2-furoyl chloride to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, the compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are known to play a role in the development and progression of these diseases.

properties

IUPAC Name

N-[[1-(2,4-dimethoxyphenyl)sulfonylpiperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-25-15-7-8-18(17(11-15)26-2)28(23,24)21-9-3-5-14(13-21)12-20-19(22)16-6-4-10-27-16/h4,6-8,10-11,14H,3,5,9,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNKHLBQNJLVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.